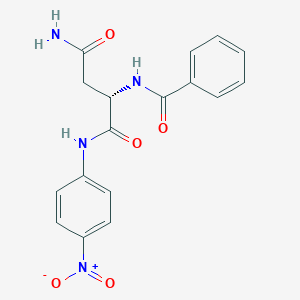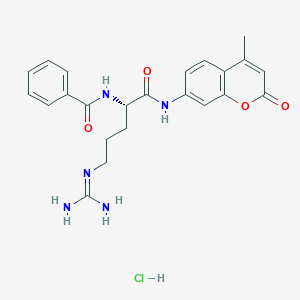
N-乙酰-L-酪氨酸甲酯
描述
Methyl N-Acetyl-L-tyrosine is a derivative of the amino acid tyrosine, where the amino group is acetylated, and the carboxyl group is esterified with a methyl group. This compound is of interest due to its enhanced solubility and stability compared to its parent amino acid, making it useful in various scientific and industrial applications.
科学研究应用
Methyl N-Acetyl-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Industry: Utilized in the production of pharmaceuticals and as a dietary supplement for parenteral nutrition.
作用机制
Target of Action
Methyl N-Acetyl-L-tyrosine, also known as Ac-Tyr-Ome, is a derivative of the amino acid L-tyrosine . It is used as a tyrosine precursor . Tyrosine is a non-essential amino acid with a polar side group . The primary targets of Ac-Tyr-Ome are the enzymes involved in the synthesis and metabolism of tyrosine .
Mode of Action
Ac-Tyr-Ome interacts with its targets by serving as a substrate for the synthesis of tyrosine . It is believed to have a higher absorption rate and stronger nootropic effects than L-tyrosine .
Biochemical Pathways
Tyrosine, the product of Ac-Tyr-Ome metabolism, plays a crucial role in several biochemical pathways. It serves as a starting point for the production of a variety of structurally diverse natural compounds in organisms, such as tocopherols, plastoquinone, ubiquinone, and others . Tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites .
Pharmacokinetics
It is known that n-acetyltyrosine, a related compound, is administered as parenteral nutrition or intravenous infusion due to its enhanced solubility compared to tyrosine
Result of Action
The molecular and cellular effects of Ac-Tyr-Ome’s action are largely dependent on its metabolism to tyrosine and the subsequent effects of tyrosine. Tyrosine is known to increase neurotransmitters known as catecholamines: dopamine, norepinephrine, and epinephrine . These neurotransmitters play central roles in mental health, cognition, behavior, and stress response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ac-Tyr-Ome. For instance, under stress conditions, mitochondria release low levels of reactive oxygen species (ROS), which triggers a cytoprotective response, called "mitohormesis" . N-acetyl-L-tyrosine (NAT), a related compound, has been shown to function as an intrinsic factor responsible for these tasks in stressed animals . This suggests that Ac-Tyr-Ome might have similar properties, but more research is needed to confirm this.
生化分析
Biochemical Properties
Methyl N-Acetyl-L-tyrosine is involved in a variety of biochemical reactions. It is a part of the fatty acid amide family, which is structurally related to the endocannabinoid anandamide . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a substrate for the detection, differentiation, and characterization of various proteases and esterases .
Cellular Effects
Methyl N-Acetyl-L-tyrosine has been shown to have effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been suggested that it may have a role in the detoxification of high cellular levels of short-chain organic acids and/or aromatic amino acids .
Molecular Mechanism
The molecular mechanism of action of Methyl N-Acetyl-L-tyrosine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules and changes in gene expression . For instance, it has been suggested that it may be involved in the ATP-dependent formation of an acyl phosphate, which is then employed for the generation of an amide bond .
Metabolic Pathways
Methyl N-Acetyl-L-tyrosine is involved in various metabolic pathways. It interacts with enzymes and cofactors and can have effects on metabolic flux or metabolite levels . Detailed information on these metabolic pathways is currently limited.
Transport and Distribution
Methyl N-Acetyl-L-tyrosine is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and it can have effects on its localization or accumulation . Detailed information on these processes is currently limited.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-Acetyl-L-tyrosine typically involves the acetylation of L-tyrosine followed by esterification. The process begins with the reaction of L-tyrosine with acetic anhydride in the presence of a base such as sodium hydroxide. This step results in the formation of N-Acetyl-L-tyrosine. The subsequent esterification involves treating N-Acetyl-L-tyrosine with methanol and a catalyst like sulfuric acid to yield Methyl N-Acetyl-L-tyrosine .
Industrial Production Methods: Industrial production of Methyl N-Acetyl-L-tyrosine follows similar steps but on a larger scale. The process involves the use of chemical reaction kettles, crystallization kettles, precision filters, centrifugal machines, and dryers. The raw materials include L-tyrosine, acetic anhydride, methanol, sodium hydroxide, hydrochloric acid, and activated carbon. The process is designed to be efficient, cost-effective, and environmentally friendly .
化学反应分析
Types of Reactions: Methyl N-Acetyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or amines in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
相似化合物的比较
N-Acetyl-L-tyrosine: Similar in structure but lacks the methyl ester group, making it less soluble.
N-Acetyl-L-phenylalanine: Another acetylated amino acid with different side chain properties.
N-Acetyl-L-tryptophan: Similar acetylated amino acid with a different aromatic side chain.
Uniqueness: Methyl N-Acetyl-L-tyrosine stands out due to its enhanced solubility and stability, making it more effective in applications requiring high bioavailability. Its ability to cross the blood-brain barrier more efficiently than its non-methylated counterparts makes it particularly valuable in neurotherapeutic applications .
属性
IUPAC Name |
methyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-11(12(16)17-2)7-9-3-5-10(15)6-4-9/h3-6,11,15H,7H2,1-2H3,(H,13,14)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMVXLWZDYZILN-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B556318.png)
![N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]acetic acid](/img/structure/B556320.png)



